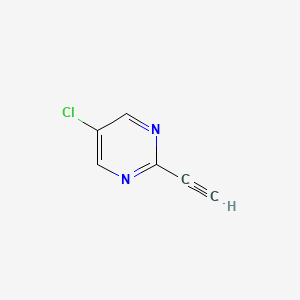

5-Chloro-2-ethynylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-ethynylpyrimidine is a chemical compound with the molecular formula C6H3ClN2 . It has a molecular weight of 138.56 .

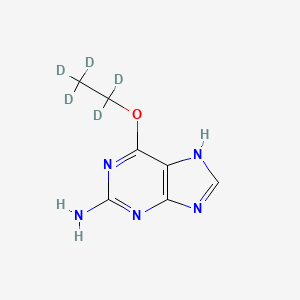

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-ethynylpyrimidine is represented by the InChI code1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H . This indicates that the molecule consists of a pyrimidine ring with a chlorine atom and an ethynyl group attached to it. Physical And Chemical Properties Analysis

5-Chloro-2-ethynylpyrimidine is a solid at room temperature . It has a molecular weight of 138.55 and its empirical formula is C6H3ClN2 .Wissenschaftliche Forschungsanwendungen

DNA Synthesis and Nucleosides

- DNA Synthesis : Research by Suzol et al. (2018) explored the use of 5-ethynylpyrimidine nucleosides, which are closely related to 5-Chloro-2-ethynylpyrimidine, in DNA synthesis. They found that these nucleosides can be incorporated into DNA through polymerase-catalyzed reactions, highlighting their potential in studying and manipulating genetic material (Suzol et al., 2018).

Antiviral Activity

- Antiviral Research : A study by Hocková et al. (2003) investigated derivatives of pyrimidine, including 5-Chloro-2-ethynylpyrimidine, for their antiviral properties. They found that certain derivatives exhibited significant inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral drug development (Hocková et al., 2003).

Tracking DNA Synthesis

- Cellular Biology : Cavanagh et al. (2011) discussed the use of thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU), which shares structural similarities with 5-Chloro-2-ethynylpyrimidine, in tracking DNA synthesis. These analogues are vital in cellular biology for identifying and characterizing dividing cells, with applications in areas such as cancer biology and stem cell research (Cavanagh et al., 2011).

Organometallic Networks

- Chemical Engineering : In a study by Zhang et al. (2010), 5-ethynylpyrimidine was used as a ligand to create novel silver–ethynide complexes. These complexes have potential applications in designing organometallic networks with specific luminescence properties, relevant to material science and chemical engineering (Zhang et al., 2010).

Cancer Research

- Cancer Treatment : Research on dihydropyrimidine dehydrogenase (DPD) activity in chemotherapy by Omura (2003) highlighted the significance of pyrimidine derivatives, like 5-Chloro-2-ethynylpyrimidine, in cancer treatment. Understanding the metabolism and action of these compounds can improve the effectiveness of chemotherapeutic drugs (Omura, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-ethynylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPMEHQKKDZOOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856247 |

Source

|

| Record name | 5-Chloro-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196156-95-2 |

Source

|

| Record name | 5-Chloro-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)